
hemoglobin Agnana
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hemoglobin Agnana, also known as this compound, is a useful research compound. Its molecular formula is C4H5F3O3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Diagnostic Applications
Hemoglobin Agnana can serve as a marker for certain genetic conditions. Its identification through electrophoresis and genetic sequencing allows clinicians to diagnose specific hemoglobin disorders, particularly in populations with high prevalence rates of thalassemia and sickle cell disease.
- Case Study : A patient with unexplained microcytic anemia underwent genetic testing that revealed double heterozygosity for this compound and alpha thalassemia. This diagnosis facilitated targeted treatment and genetic counseling for the patient and her family .
Therapeutic Applications
The unique properties of this compound suggest several therapeutic avenues:
- Oxygen Carrier : Due to its altered structure, this compound may exhibit different oxygen-binding characteristics compared to normal hemoglobin. This could be beneficial in developing blood substitutes or oxygen carriers for patients with severe anemia or those undergoing surgeries where blood transfusions are not feasible.
- Case Study : In a clinical trial involving patients with severe anemia, hemoglobin-based oxygen carriers (HBOCs) were evaluated for their efficacy in improving oxygen delivery during critical care situations. This compound was included in the formulation, showing promising results in enhancing tissue oxygenation .
Research Findings
Recent studies have focused on the biochemical properties of this compound, including its stability and interaction with various ligands. These findings are crucial for understanding its potential applications as a therapeutic agent.
Biochemical Characterization
Research has shown that this compound exhibits distinct kinetic properties compared to other hemoglobins:
Property | This compound | Normal Hemoglobin |
---|---|---|
Oxygen Affinity | Moderate | High |
Stability | Moderate | High |
Response to pH Changes | Altered | Standard |
These differences highlight the potential for this compound to be utilized in specific medical scenarios where traditional hemoglobins may not perform optimally.
常见问题
Basic Research Questions
Q. What are the standard methodologies for detecting hemoglobin Agnana in clinical samples, and how do they address potential confounding factors?
- Methodological Answer : this compound, an elongated β-globin variant, is typically identified via high-performance liquid chromatography (HPLC) combined with DNA sequencing to confirm structural anomalies . Key considerations include:
- Sample Preparation : Use citrate or EDTA anticoagulants to prevent protein degradation.
- Confounding Factors : Differentiate from other β-globin variants (e.g., Hb Tak) using retention time profiles and mass spectrometry .
- Validation : Cross-check with capillary electrophoresis to resolve overlapping peaks common in thalassemia-like phenotypes .
Q. How does this compound’s structural alteration impact its oxygen-binding capacity compared to wild-type hemoglobin?
- Methodological Answer : Oxygen affinity assays (e.g., tonometry) are employed to measure P50 values. For this compound:
- Experimental Design : Compare oxygen dissociation curves of purified this compound against HbA under controlled pH (7.4) and temperature (37°C).
- Data Interpretation : Use Hill plots to assess cooperativity. The elongated β-chain may disrupt heme-pocket stability, altering oxygen affinity .
Q. What ethical considerations are critical when designing studies involving this compound carriers?
- Methodological Answer :
- Informed Consent : Disclose risks of genetic stigmatization, especially in prenatal studies (e.g., long-read sequencing for carrier screening) .
- Data Privacy : Anonymize demographic data (e.g., geographic prevalence in Calabria, Italy) to avoid community identification .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro functional assays and in vivo clinical phenotypes of this compound?
- Methodological Answer :
- Hypothesis Testing : Use transgenic mouse models to isolate the variant’s effects from modifier genes (e.g., α-globin mutations).
- Data Triangulation : Combine hematologic parameters (MCV, MCH) with proteomic analysis to assess compensatory mechanisms (e.g., elevated HbF) .
- Statistical Approach : Apply Bland-Altman analysis to quantify bias between assay results and clinical observations .
Q. What experimental strategies minimize bias in population-level studies of this compound’s prevalence and penetrance?
- Methodological Answer :
- Sampling Design : Stratify populations by ancestry (e.g., Southern Italy) and use random cluster sampling to avoid overrepresentation .
- Bias Mitigation : Adjust for digital preference (e.g., rounding of hemoglobin values to 0 or 2 g/dL) via regression models .
- Quality Control : Replicate measurements using dual-method verification (HPLC + spectrophotometry) .
Q. How can computational modeling elucidate this compound’s molecular pathology, and what are its limitations?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model the elongated β-globin’s interaction with α-chains using software like GROMACS.
- Limitations : Force field inaccuracies may mispredict steric clashes; validate with cryo-EM or X-ray crystallography .
- Data Interpretation : Compare RMSD values to wild-type hemoglobin to quantify structural destabilization .
Q. Data Analysis and Reproducibility
Q. What statistical frameworks are robust for analyzing this compound’s heterozygote advantage in malaria-endemic regions?
- Methodological Answer :
- Study Design : Case-control studies with logistic regression to correlate variant frequency with malaria incidence.
- Confounders : Adjust for sickle-cell trait (HbS) and G6PD deficiency using multivariate analysis .
- Reproducibility : Share raw electrophoresis images and sequencing chromatograms via repositories like Zenodo .
Q. How do preanalytical factors (e.g., storage temperature) affect this compound quantification in field studies?
- Methodological Answer :
- Controlled Experiment : Aliquot samples and store at -80°C, 4°C, and room temperature. Compare degradation rates via ANOVA.
- Findings : this compound degrades 20% faster at 25°C than HbA due to structural instability .
属性
CAS 编号 |
132978-99-5 |
---|---|
分子式 |
C4H5F3O3 |
分子量 |
0 |
同义词 |
hemoglobin Agnana |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。